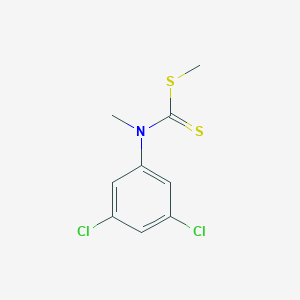
N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzamide Core: The initial step involves the synthesis of the 2-fluorobenzamide core through the reaction of 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dimethylsulfamoyl Group:
Addition of the Tert-butyl Group: The final step involves the alkylation of the amide nitrogen with tert-butyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(Tert-butyl)-4-(n,n-dimethylsulfamoyl)-2-fluorobenzamide
- n-(Tert-butyl)-5-(n,n-dimethylsulfamoyl)-3-fluorobenzamide
- n-(Tert-butyl)-5-(n,n-dimethylsulfamoyl)-2-chlorobenzamide
Uniqueness
N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom at the 2-position of the benzamide ring enhances its stability and reactivity compared to similar compounds with different substitution patterns.
Propriétés
Formule moléculaire |
C13H19FN2O3S |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
N-tert-butyl-5-(dimethylsulfamoyl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H19FN2O3S/c1-13(2,3)15-12(17)10-8-9(6-7-11(10)14)20(18,19)16(4)5/h6-8H,1-5H3,(H,15,17) |
Clé InChI |
FFCNGDUXTMZMIZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
SMILES canonique |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,4-Dichlorobenzyl) [2-(2-methoxyphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B1649027.png)
![[2-(2-Methoxyphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649028.png)

![[5-Benzoyl-3-(2,4,6-trichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649043.png)

![(1S)-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649047.png)
![(2-Chloro-6-fluorobenzyl) [2-(2-fluorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B1649048.png)




